molecular formula C31H44N2Na2O6S2 B14889344 Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate

Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate

Cat. No.: B14889344
M. Wt: 650.8 g/mol
InChI Key: GCQBYMFKSUARRS-UHFFFAOYSA-L
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Description

Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is a complex organic compound with the molecular formula C31H44N2Na2O6S2. It is known for its unique structure, which includes a benzimidazole core substituted with a sulphonatophenyl group and a long peptadecyl chain. This compound is primarily used in various industrial and scientific applications due to its surfactant properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulphonatophenyl Group: The sulphonatophenyl group is introduced via sulfonation reactions, where the benzimidazole core reacts with sulfonating agents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of Peptadecyl Chain: The long peptadecyl chain is attached through alkylation reactions, often using alkyl halides in the presence of a strong base like sodium hydride.

    Final Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
  • Disodium 2-octadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate

Uniqueness

Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C31H44N2Na2O6S2

Molecular Weight

650.8 g/mol

IUPAC Name

disodium;2-heptadecyl-1-[(2-sulfonatophenyl)methyl]benzimidazole-4-sulfonate

InChI

InChI=1S/C31H46N2O6S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-30-32-31-27(21-19-23-29(31)41(37,38)39)33(30)25-26-20-17-18-22-28(26)40(34,35)36;;/h17-23H,2-16,24-25H2,1H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

GCQBYMFKSUARRS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC2=C(N1CC3=CC=CC=C3S(=O)(=O)[O-])C=CC=C2S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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